(S)-2-Amino-4-(bis(2-((3-methylbenzyl)oxy)benzyl)amino)butanoic acid, more commonly known as V-9302, is a synthetic small molecule that acts as a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene. [, , , , , , , , , , , , , ] This transporter plays a crucial role in cellular glutamine uptake, an amino acid essential for various cellular processes. [, , , , , , , , , , , , , ] V-9302 has garnered significant attention in cancer research due to its ability to exploit the dependence of certain cancer cells on glutamine, termed “glutamine addiction,” for their growth and survival. [, , , , , , , , , , , , , ]
V-9302 was developed as part of a series of compounds aimed at blocking glutamine metabolism in cancer cells. It is classified as an ASCT2 inhibitor and is notable for its specificity and potency compared to other inhibitors like GPNA (L-glutamate-1-nitroanilide), which has been reported to have lower selectivity and higher toxicity in human cells .
The synthesis of V-9302 involves a multi-step process that has been documented in patent literature. The compound is derived from 2-amino-4-bis(aryloxybenzyl)-aminobutanoic acids through a two-step synthesis process:
Following synthesis, purification is achieved using reverse phase chromatography (C-18) to isolate V-9302 from reaction by-products .
V-9302's molecular structure features key functional groups that facilitate its interaction with the ASCT2 transporter. The compound can be represented as follows:
The structure includes an alpha-amino acid head group that occupies the orthosteric binding site of ASCT2, allowing for effective inhibition of glutamine transport .
The docking studies reveal that V-9302 interacts favorably within the transmembrane region of ASCT2, overlapping significantly with the binding site for glutamine, which confirms its role as a competitive inhibitor .
V-9302 primarily acts through its inhibition of glutamine uptake via the ASCT2 transporter. The compound's mechanism has been characterized by several key reactions:
The mechanism through which V-9302 exerts its effects involves:
Relevant data suggest that while V-9302 is potent against various cancer cell lines, it exhibits some limitations regarding selectivity and potential toxicity at higher concentrations .
V-9302 has significant potential applications in scientific research and therapeutic development:
Glutamine serves as a principal metabolic substrate in cancer cells, fueling biosynthetic pathways essential for uncontrolled proliferation. Unlike normal cells, many malignancies exhibit "glutamine addiction," relying on this amino acid not only as a nitrogen donor for nucleotide synthesis but also as a carbon source for tricarboxylic acid (TCA) cycle anaplerosis. During anaplerosis, glutamine-derived α-ketoglutarate (α-KG) replenishes intermediates consumed during biosynthesis, enabling continuous ATP production and macromolecule synthesis [2] [7]. Glutamine metabolism also maintains redox homeostasis by providing glutamate for glutathione (GSH) synthesis—the cell’s primary antioxidant. Deprivation experiments demonstrate that glutamine-starved cancer cells exhibit elevated reactive oxygen species (ROS), mitochondrial dysfunction, and apoptosis, confirming its non-redundant role in cancer survival [4] [5].
Table 1: Key Metabolic Functions of Glutamine in Cancer Cells
Metabolic Pathway | Role of Glutamine | Functional Significance |
---|---|---|
Nucleotide biosynthesis | Nitrogen donation via glutamine amidotransferases | Enables DNA/RNA synthesis for cell division |
TCA cycle anaplerosis | α-KG production via glutaminolysis | Sustains ATP and biosynthetic precursor output |
Redox homeostasis | Glutamate provision for glutathione (GSH) synthesis | Neutralizes ROS to evade oxidative damage |
mTORC1 signaling activation | Intracellular glutamine sensing | Promotes protein translation and cell growth |
Non-essential amino acid synthesis | Amino group transfer via transaminases | Supports protein and neurotransmitter production |
ASCT2 (Solute Carrier Family 1 Member 5, SLC1A5) is a sodium-dependent neutral amino acid transporter primarily responsible for glutamine uptake in cancer cells. Structurally, ASCT2 functions as a homotrimer, with each monomer consisting of 8 transmembrane helices and a substrate-binding domain that selectively recognizes small neutral amino acids (alanine, serine, cysteine, glutamine). The transport mechanism involves an elevator-like conformational shift, where glutamine binding triggers translocation against the sodium gradient [3] [10]. ASCT2 is overexpressed in diverse cancers—including triple-negative breast cancer (TNBC), glioblastoma, and colorectal adenocarcinoma—correlating with advanced stage, metastasis, and poor prognosis. Genetic silencing of ASCT2 reduces intracellular glutamine by >60%, suppresses tumor growth, and sensitizes cells to conventional therapies, validating its role as a metabolic linchpin in oncogenesis [5] [6].
Recent studies identify a mitochondrial isoform of ASCT2 (SLC1A5_var) with an N-terminal mitochondrial targeting sequence. This variant is upregulated under hypoxia via HIF-2α and directly channels glutamine into mitochondria for GSH synthesis and anaplerosis, further amplifying its pro-tumorigenic role [10].
Table 2: Structural and Functional Features of ASCT2
Feature | Description | Biological Implication |
---|---|---|
Topology | Homotrimeric complex with 8 transmembrane domains/monomer | Facilitates cooperative substrate transport |
Substrate specificity | Small neutral amino acids (Gln, Ala, Ser, Cys) | Selective glutamine import in cancer cells |
Transport mechanism | Sodium-dependent obligate exchanger | Concentrates glutamine against gradient |
Cancer expression | Overexpressed in TNBC, HNSCC, CRC, PDAC | Correlates with metastasis and poor prognosis |
Mitochondrial variant | SLC1A5_var with N-terminal targeting sequence | Supports mitochondrial glutaminolysis in hypoxia |
The strategic inhibition of ASCT2 disrupts multiple facets of glutamine metabolism simultaneously, offering advantages over downstream enzymatic targets (e.g., glutaminase). While glutaminase inhibitors like CB-839 solely block glutamate production, ASCT2 antagonism depletes intracellular glutamine pools, impairing:
V-9302 emerged as a first-in-class competitive ASCT2 antagonist with 100-fold greater potency than legacy inhibitors like γ-L-glutamyl-p-nitroanilide (GPNA). It binds ASCT2’s orthosteric site, mimicking glutamine’s interactions with residues Ser353 and Asp464, thereby blocking substrate translocation. Crucially, V-9302 exhibits polypharmacology, inhibiting SNAT2 (SLC38A2) and LAT1 (SLC7A5) at higher concentrations—a feature that counteracts compensatory uptake mechanisms observed with genetic ASCT2 ablation [1] [6] [9].
Table 3: Resistance Mechanisms and Therapeutic Synergies with ASCT2 Inhibition
Resistance Mechanism | Therapeutic Countermeasure | Key Evidence |
---|---|---|
SNAT1/2 upregulation | V-9302 co-targeting SNAT2 | Restores glutamine depletion in HNSCC models |
LAT1-dependent leucine uptake | Dual ASCT2/LAT1 inhibitors or combinational therapy | Suppresses mTORC1 in LS174T/A549 cells [3] |
Autophagic flux suppression | ROS-inducing agents (e.g., cisplatin) | Synergistic cell death in FaDu HNSCC cells |
Immunosuppressive TME | Anti-PD-1 immunotherapy | Enhances CD8+ T-cell infiltration in TNBC [4] |
V-9302 synergizes with conventional therapies:
Concluding Remarks
V-9302 represents a paradigm-shifting approach to targeting cancer metabolism. Its multi-transporter inhibition profile addresses the metabolic plasticity of tumors, while synergistic potential with targeted and immune therapies broadens its clinical applicability. Ongoing studies exploring mitochondrial SLC1A5_var inhibition may further optimize glutamine blockade strategies [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7